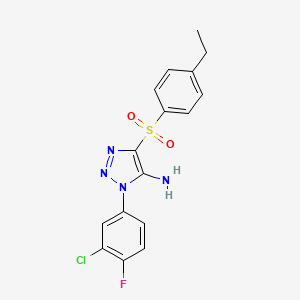

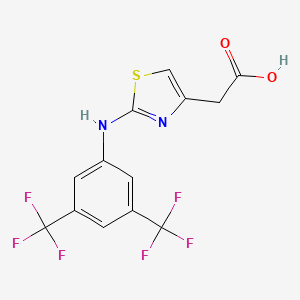

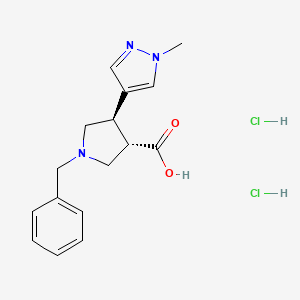

![molecular formula C15H14N2O4S2 B2816108 N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide CAS No. 866010-18-6](/img/structure/B2816108.png)

N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2,1-Benzothiazine 2,2-Dioxides . These compounds have been studied for their analgesic properties . They are synthesized from the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines .

Synthesis Analysis

An improved method has been proposed for the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to give 4-hydroxy-1-methyl-2,2-di-oxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides and analogs with the similar structure in good yield and purity .

Molecular Structure Analysis

X-ray diffraction structural analysis has indicated that these products exist as internal salts . A mass spectral study of these compounds has shown that they have a characteristically enhanced tendency to extrude SO2 .

Chemical Reactions Analysis

The reaction of equimolar amounts of the methyl ester of 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and a primary hetarylamine carried out in dry xylene at 150 °C should be entirely applicable for the synthesis of most of the desired derivatives .

Applications De Recherche Scientifique

Analgesic Activity

This compound has been studied for its potential as an analgesic . The intensity of the analgesic effect of different conformational isomers of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide can vary considerably . Some low active conformers are comparable with piroxicam, while highly active conformers are more than twice as effective as meloxicam .

Conformational Analysis

The compound forms different conformers depending on the synthesis conditions . This property is important in understanding the structure-action relationship of the compound .

Synthesis Methods

Different methods have been developed for the synthesis of this compound . These methods are important for the production of the compound for research and potential therapeutic use .

Structural Investigation

The structural features of this compound and its related heterocyclic arylamides have been investigated . Understanding the structure of these compounds is crucial for their potential therapeutic applications .

Potential Analgetics

This compound is part of a new group of potential analgetics . It has been identified as having a high analgesic activity .

Pharmacological Screening

The compound has been subjected to pharmacological screening to identify its therapeutic potential . This is an important step in the development of new drugs .

Mécanisme D'action

Target of Action

It is known that the compound has significant analgesic activity , suggesting it likely interacts with pain receptors or pathways in the body.

Mode of Action

It has been shown that the intensity of the analgesic effect of different conformational isomers of this compound can vary considerably . This suggests that the compound’s interaction with its targets and the resulting changes may depend on its specific conformation.

Result of Action

The primary result of the action of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6-thieno[3,2-c][1,2]thiazine-3-carboxamide is its analgesic effect . It has been shown that certain conformers of this compound can be more than twice as effective as meloxicam, a commonly used nonsteroidal anti-inflammatory drug .

Action Environment

The action, efficacy, and stability of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6-thieno[3,2-c][1,2]thiazine-3-carboxamide can be influenced by various environmental factors. For instance, the synthesis conditions can affect the formation of different conformers of the compound . These different conformers can have varying levels of analgesic activity .

Propriétés

IUPAC Name |

N-benzyl-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S2/c1-17-11-7-8-22-13(11)12(18)14(23(17,20)21)15(19)16-9-10-5-3-2-4-6-10/h2-8,18H,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMUDPGQZSSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(S1(=O)=O)C(=O)NCC3=CC=CC=C3)O)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

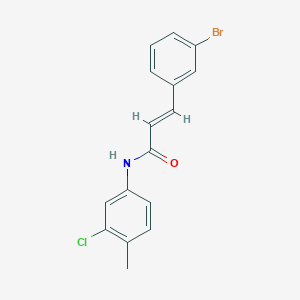

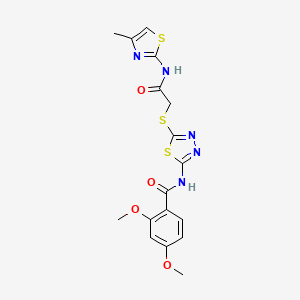

![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)

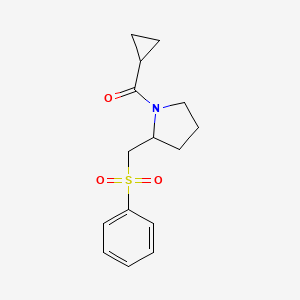

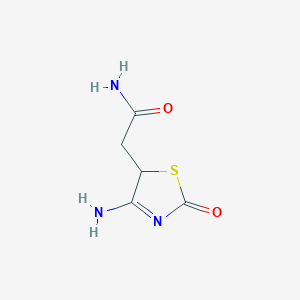

![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)

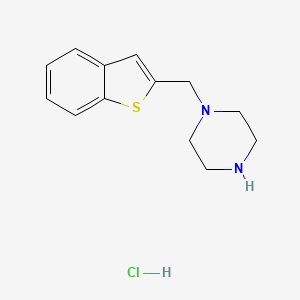

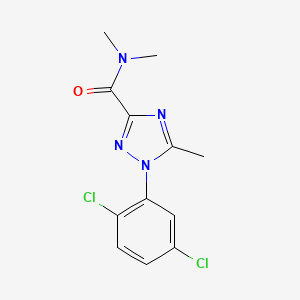

![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)